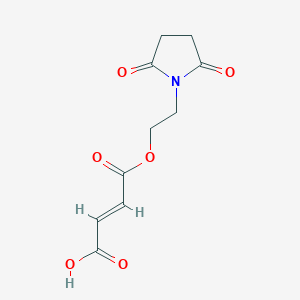
UT7Zsp8vxa
説明
The compound “UT7Zsp8vxa” is also known as BIS(2-(2,5-DIOXOPYRROLIDIN-1-YL)ETHYL) FUMARATE . It has a molecular formula of C16H18N2O8 and a molecular weight of 366.3227 . The compound is achiral and does not exhibit optical activity .
Molecular Structure Analysis
The structure of this compound can be analyzed using various techniques. For instance, tools like ChemSpider allow for the drawing and analysis of molecular structures . Additionally, tools like “What is This?” (WIT) can provide rapid and sufficient quality of the structure of a molecule required in particular steps in chemical research .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, general principles of chemical analysis can be applied. These include volumetric analysis, which involves the use of a buret to make incremental additions of a solution containing a known concentration of some substance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods. Physical properties include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include the ability to change from one type of matter into another .科学的研究の応用
Unit Testing Framework for Scientific Legacy Code : This research discusses a unit testing framework (UTF) for large-scale scientific applications. It's designed to optimize software design, understand undocumented source code, and analyze software flow and functionality. The study focuses on improving UTF's performance using parallelization and parallel I/O operations, and applies in situ data analysis to address resource limitations (Yao et al., 2017).
Telescope Array Surface Detector : The Telescope Array experiment, supported by various scientific organizations, investigates ultrahigh-energy cosmic rays. This research is significant in understanding cosmic phenomena and contributes to the advancement of space science (Telescope Array Collaboration et al., 2018).
Scientific Trigger Unit for Real-Time Gamma Ray Burst Detection : This study presents a Scientific Trigger Unit (UTS) for detecting Gamma Ray Bursts (GRBs) in real-time. The UTS is part of the SVOM satellite mission, designed to trigger spacecraft slew and alert ground telescope networks for GRB follow-up observations. The research emphasizes the importance of real-time data processing in space-based applications (Le Provost et al., 2013).
Ultrasonic Tomography for Flow Monitoring : This paper reviews ultrasonic tomography (UT) systems for liquid–gas multiphase flow, a topic of ongoing scientific interest. It covers the evolution of UT systems, measurement strategies, data acquisition, and image reconstruction techniques (Goh et al., 2017).
National Science Agency–University Collaboration : An initiative involving the University of Technology, Sydney (UTS), and Australia's Commonwealth Scientific and Industrial Research Agency (CSIRO) demonstrates how first-year students can be connected to nationally significant research through a co-developed inquiry-oriented experiment. This highlights the educational aspect of scientific research collaborations (Kirkup et al., 2016).
VLBI Analysis for Ultra-Rapid Determination of UT1 : This research discusses an automated analysis procedure for VLBI (Very Long Baseline Interferometry) to provide ultra-rapid estimates of Earth's rotation (UT1). The study highlights the importance of timely and automated data processing in space geodesy (Hobiger et al., 2010).
Safety and Hazards
特性
IUPAC Name |
bis[2-(2,5-dioxopyrrolidin-1-yl)ethyl] (E)-but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O8/c19-11-1-2-12(20)17(11)7-9-25-15(23)5-6-16(24)26-10-8-18-13(21)3-4-14(18)22/h5-6H,1-4,7-10H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQJOKHRFRIOPB-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC(=O)C=CC(=O)OCCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CCOC(=O)/C=C/C(=O)OCCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2101811-40-7 | |
| Record name | Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101811407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIS(2-(2,5-DIOXOPYRROLIDIN-1-YL)ETHYL) FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT7ZSP8VXA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline](/img/structure/B3325251.png)
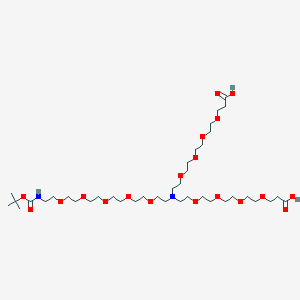
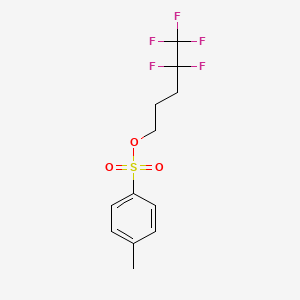

![1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B3325292.png)
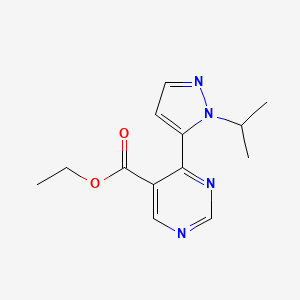
![4,4''-Bis(bis(4-formylphenyl)amino)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde](/img/structure/B3325303.png)


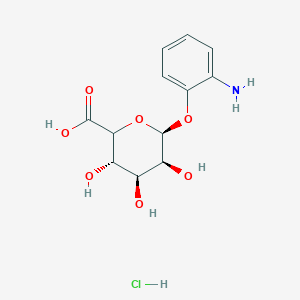
![2-(4-Methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide hydrochloride](/img/structure/B3325328.png)
![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3325329.png)
